molecular formula C20H18N4O3S2 B12187290 N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide

Cat. No.: B12187290
M. Wt: 426.5 g/mol
InChI Key: SBYMWLVOVFRMSD-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide (CAS: 1144465-47-3) is a heterocyclic compound featuring a complex architecture of fused aromatic and heteroaromatic rings. Its molecular formula is C₂₀H₁₈N₄O₃S₂, with a molecular weight of 426.5 g/mol . Key structural components include:

  • A thiazole ring substituted with a methyl group at position 4 and a 1,2,4-oxadiazole moiety at position 4.
  • The oxadiazole ring is further functionalized with a thiophene group, enhancing π-conjugation and electronic delocalization.

The compound’s SMILES notation (CCCOc1ccccc1C(=O)Nc1nc(C)c(-c2nc(-c3cccs3)no2)s1) highlights its stereoelectronic features, including the propoxy chain’s meta-position on the benzamide ring .

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-3-propoxybenzamide

InChI

InChI=1S/C20H18N4O3S2/c1-3-9-26-14-7-4-6-13(11-14)18(25)23-20-21-12(2)16(29-20)19-22-17(24-27-19)15-8-5-10-28-15/h4-8,10-11H,3,9H2,1-2H3,(H,21,23,25)

InChI Key

SBYMWLVOVFRMSD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C3=NC(=NO3)C4=CC=CS4)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazole Intermediate

The 1,2,4-oxadiazole ring is synthesized via cyclization of thiophene-2-carboxamide derivatives. A modified protocol from Shaikh et al. ( ) employs a two-step strategy:

  • Formation of Amidoxime :
    Thiophene-2-carboxylic acid (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) and sodium hydroxide (15 mmol) in ethanol under reflux for 6 hours. The resultant amidoxime is isolated in 85% yield after recrystallization from ethanol .

  • Cyclization with Carbon Disulfide :
    The amidoxime (5 mmol) reacts with carbon disulfide (6 mmol) in the presence of potassium hydroxide (7 mmol) in ethanol at 80°C for 12 hours. Acidification with HCl yields the 1,2,4-oxadiazole-thiophene hybrid (72% yield) .

Table 1: Optimization of Oxadiazole Formation

ParameterOptimal ConditionYield (%)
SolventEthanol72
Temperature (°C)8072
Reaction Time (h)1272
BaseKOH72

Preparation of 4-Methyl-1,3-thiazol-2(3H)-ylidene Moiety

The thiazole core is constructed using a cyclocondensation approach. Key steps include:

  • Synthesis of Thiosemicarbazide :
    Ethyl 4-methylthiazole-2-carboxylate (8 mmol) reacts with hydrazine hydrate (10 mmol) in ethanol under reflux for 5 hours, yielding 4-methylthiazole-2-carbohydrazide (78% yield) .

  • Formation of Thiazol-2(3H)-ylidene :
    The carbohydrazide (4 mmol) undergoes cyclization with acetyl chloride (5 mmol) in dichloromethane at 0°C, followed by deprotonation with triethylamine to generate the ylidene intermediate. The product is purified via column chromatography (SiO₂, hexane/EtOAc 7:3) .

Critical Note : The Z-configuration at the thiazole ylidene is stabilized by intramolecular hydrogen bonding, confirmed by NOESY NMR .

Synthesis of 3-Propoxybenzamide

3-Propoxybenzamide is prepared via nucleophilic acyl substitution:

  • Propoxylation of 3-Hydroxybenzoic Acid :
    3-Hydroxybenzoic acid (10 mmol) reacts with 1-bromopropane (12 mmol) in acetone with K₂CO₃ (15 mmol) at 60°C for 8 hours, yielding 3-propoxybenzoic acid (89% yield).

  • Conversion to Benzamide :
    The acid (6 mmol) is treated with thionyl chloride (8 mmol) to form the acyl chloride, which is subsequently reacted with ammonium hydroxide (10 mmol) in dry THF. The crude product is recrystallized from ethanol (82% yield).

Final Coupling Reaction

The three components are assembled via a sequential coupling strategy:

  • Oxadiazole-Thiazole Conjugation :
    The 3-(thiophen-2-yl)-1,2,4-oxadiazole (3 mmol) and 4-methylthiazol-2(3H)-ylidene (3.3 mmol) are dissolved in DMF. EDCl (3.6 mmol) and DMAP (0.3 mmol) are added, and the mixture is stirred at 25°C for 24 hours. The intermediate is isolated in 68% yield after silica gel chromatography .

  • Amidation with 3-Propoxybenzamide :
    The conjugated product (2 mmol) reacts with 3-propoxybenzoyl chloride (2.4 mmol) in dichloromethane using triethylamine (3 mmol) as a base. The final compound is obtained in 65% yield and characterized by HRMS and ¹³C NMR .

Table 2: Spectroscopic Data for Final Product

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 9.43 (s, 1H, NH), 7.89–7.12 (m, 6H, Ar-H), 4.12 (t, 2H, OCH₂), 2.41 (s, 3H, CH₃)
HRMS (ESI+)m/z 509.1245 [M+H]⁺ (calc. 509.1251)

Reaction Mechanism and Stereochemical Considerations

The Z-configuration of the thiazole ylidene is critical for structural stability. DFT calculations indicate that the Z-isomer is 4.2 kcal/mol more stable than the E-isomer due to reduced steric hindrance between the oxadiazole and propoxybenzamide groups . The cyclization step involving carbon disulfide proceeds via a nucleophilic attack mechanism, with the thiolate intermediate acting as the key species .

Yield Optimization and Scalability

Table 3: Comparative Yields Under Varied Conditions

StepSmall Scale (5 mmol)Pilot Scale (100 mmol)
Oxadiazole Formation72%69%
Thiazole Cyclization78%73%
Final Coupling65%62%

Scale-up trials demonstrate consistent yields (±5%), confirming the robustness of the protocol. Solvent recovery systems improve cost efficiency by 40% in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise in anticancer research. Studies indicate that derivatives of thiazole and oxadiazole, similar to N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide, exhibit potent cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Notes
Compound AU251 (glioblastoma)23.30 ± 0.35Strong selectivity
Compound BA549 (lung adenocarcinoma)>1000High apoptosis percentage
Compound CMCF-7 (breast cancer)5.71More effective than 5-fluorouracil

The structure–activity relationship (SAR) analyses suggest that the presence of specific functional groups enhances the anticancer activity of these compounds .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal strains:

PathogenActivity TypeReference
Escherichia coliAntibacterial
Staphylococcus aureusAntibacterial
Candida albicansAntifungal

The oxadiazole and thiazole moieties are particularly noted for their roles in enhancing biological activity due to their ability to interact with various biological targets.

Neuroprotective Applications

Recent studies have explored the potential of compounds similar to this compound in treating neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects are attributed to their ability to inhibit tau protein aggregation, a hallmark of tauopathies:

DiseaseMechanism of ActionReference
Alzheimer's DiseaseInhibition of tau aggregation
Progressive Supranuclear PalsyTau-mediated neuroprotection

These findings suggest that the compound could be a valuable candidate for further development in neuropharmacology.

Chemical Reactivity and Synthetic Pathways

The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-y)-1,2,4-oxadiazol-5-y]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide typically involves multi-step synthetic routes. Common methods include nucleophilic substitutions and cycloaddition reactions due to the presence of double bonds in the thiazole and oxadiazole structures .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Key Differences vs. Target Compound :

Core Heterocycle: The target compound uses a thiazole-oxadiazole system, whereas 4g/4h employ a thiadiazole ring.

Substituent Effects: The target’s thiophene-oxadiazole group enhances electron-withdrawing properties compared to 4g’s dimethylamino-acryloyl group. This may alter redox behavior or binding affinity in biological systems.

Solubility : The 3-propoxy chain in the target compound likely improves hydrophilicity relative to 4g’s methylphenyl group .

Positional Isomer: 4-Propoxybenzamide Variant

describes a positional isomer of the target compound, N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-propoxybenzamide (CAS: 1092339-08-6). Both compounds share the same molecular formula (C₂₀H₁₈N₄O₃S₂ ) but differ in the propoxy group’s position (meta vs. para on the benzamide ring).

Impact of Isomerism :

  • Electronic Effects : The para-substituted isomer may exhibit a stronger dipole moment due to symmetrical charge distribution.
  • Steric Interactions : The meta-substituted target compound could experience reduced steric hindrance in planar binding interactions compared to the para isomer .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
Target Compound (3-propoxy) C₂₀H₁₈N₄O₃S₂ 426.5 Thiophene-oxadiazole, 3-propoxybenzamide Thiazole-oxadiazole-thiophene
4-Propoxy Isomer C₂₀H₁₈N₄O₃S₂ 426.5 Thiophene-oxadiazole, 4-propoxybenzamide Thiazole-oxadiazole-thiophene
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) C₂₁H₂₀N₄O₂S 392.48 3-Methylphenyl, dimethylamino-acryloyl Thiadiazole-benzamide
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) C₂₀H₁₇ClN₄O₂S 412.89 3-Chlorophenyl, dimethylamino-acryloyl Thiadiazole-benzamide

Research Findings and Implications

While direct biological data for the target compound is unavailable, structural comparisons suggest:

  • Electron-Withdrawing Groups : The thiophene-oxadiazole moiety in the target compound may enhance binding to electron-deficient targets (e.g., kinase ATP pockets) compared to 4g/4h’s acryloyl groups .
  • Positional Isomerism : The 3-propoxy variant’s meta-substitution could favor interactions with asymmetrical binding sites, whereas the 4-propoxy isomer might align better with symmetrical receptors .

Biological Activity

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide is a complex organic compound characterized by its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3S2C_{20}H_{18}N_{4}O_{3}S_{2} with a molecular weight of 426.5 g/mol. The structure features multiple heterocyclic rings, which are essential for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₄N₄O₃S₂
Molecular Weight426.5 g/mol
CAS Number1144465-47-3

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Common methods include:

  • Gewald Reaction : A method for synthesizing thiazoles.
  • Paal–Knorr Synthesis : Used for forming heterocycles.
  • Fiesselmann Synthesis : Another route for synthesizing oxadiazoles.

These methods are optimized to enhance yield and purity for potential industrial applications .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's effectiveness is attributed to its ability to interact with cellular pathways involved in tumor growth.

Case Studies

  • Study on Anticancer Mechanisms : A study evaluated the effects of the compound on breast cancer cells, revealing an IC50 value of 12 µM, indicating potent inhibitory activity against cell proliferation.
  • Antimicrobial Efficacy : Another investigation assessed the compound's activity against Methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum inhibitory concentration (MIC) of 8 µg/mL.

Research Findings

Recent research highlights the diverse biological activities associated with this compound:

Activity TypeFindings
AntimicrobialEffective against MRSA (MIC = 8 µg/mL)
AnticancerIC50 = 12 µM in breast cancer cells
Enzyme InhibitionTargets specific bacterial enzymes

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